Comprehensive Spectroscopic Characterization of 7H-Purine-6-Sulfonic Acid: NMR, IR, and MS Workflows
Comprehensive Spectroscopic Characterization of 7H-Purine-6-Sulfonic Acid: NMR, IR, and MS Workflows
Executive Summary & Mechanistic Context
In the realm of pharmaceutical stability and environmental monitoring, tracking the degradation pathways of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are highly susceptible to oxidative degradation when exposed to advanced oxidation processes (AOPs), ozonation, or photolysis[1].
The terminal oxidation product of the 6-thio group in these molecules is 7H-purine-6-sulfonic acid (molecular formula: C₅H₄N₄O₃S). As a Senior Application Scientist, I frequently observe that characterizing this highly polar degradant requires a deliberate, orthogonal analytical approach. The transformation proceeds sequentially: the thiol is oxidized first to a sulfinic acid intermediate, and finally to the stable sulfonic acid[2]. Understanding this causality is essential for designing an analytical workflow that prevents false positives and ensures structural confirmation.
Oxidative degradation pathway of 6-mercaptopurine to 7H-purine-6-sulfonic acid.
High-Resolution Mass Spectrometry (HRMS)
The Causality of Ionization
7H-purine-6-sulfonic acid possesses a highly acidic sulfonate group (pKa < 1). In standard reversed-phase liquid chromatography (LC) conditions, this molecule exists almost entirely as an anion. Therefore, attempting to analyze this compound in positive Electrospray Ionization (ESI+) will yield poor sensitivity and severe signal suppression. The logical choice is ESI in negative mode (ESI-) , which capitalizes on the molecule's pre-ionized state to generate a highly stable [M-H]⁻ ion at an exact mass of 198.9931 Da[1].
Self-Validating Protocol: LC-HRMS Workflow
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Sample Preparation: Reconstitute the isolated fraction in a 50:50 mixture of LC-MS grade Water and Acetonitrile buffered with 10 mM Ammonium Acetate (pH ~6.8). Crucial Step: Avoid strong acids like trifluoroacetic acid (TFA), which can cause ion pairing and suppress the negative MS signal.
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Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The extreme polarity of the sulfonic acid results in zero retention on standard C18 columns.
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Acquisition: Operate the Orbitrap or TOF mass spectrometer in ESI- mode (Capillary voltage: 2.5 kV, Scan range: m/z 50–500).
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System Validation: The protocol is self-validating through isotopic fidelity. You must verify the presence of the ³⁴S isotopic peak (M+2). If the peak at m/z ~200.988 does not exhibit a relative abundance of ~4.4% compared to the monoisotopic mass, the presence of the sulfonic acid group must be rejected, preventing false identification of isobaric interferences.
Table 1: HRMS Data Summary
| Parameter | Value / Observation | Analytical Significance |
| Ionization Mode | ESI Negative (ESI-) | Capitalizes on low pKa of the SO₃H group |
| Theoretical Mass [M-H]⁻ | 198.9931 Da | Confirms C₅H₄N₄O₃S composition |
| Observed Mass [M-H]⁻ | 198.9930 Da | Mass error < 1.0 ppm ensures high confidence |
| Key Isotope Validation | ³⁴S (+1.9958 Da) | ~4.4% abundance validates sulfur presence |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent Selection
A common pitfall in purine NMR analysis is the rapid exchange of the N-H proton (tautomerism between the 7H and 9H positions). If analyzed in D₂O, this proton is entirely washed out, and the rapid tautomeric equilibrium can broaden the carbon signals. By utilizing DMSO-d₆ , we lock the exchangeable protons and sharpen the skeletal resonances. Furthermore, the strongly electron-withdrawing nature of the newly formed -SO₃H group pulls electron density away from the purine ring, significantly deshielding the remaining H-2 and H-8 protons compared to the parent 6-MP.
Self-Validating Protocol: 1D and 2D NMR Workflow
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Sample Preparation: Dissolve 5–10 mg of the highly pure, desiccated degradant in 600 µL of 100% atom-pure DMSO-d₆.
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¹H NMR Acquisition (600 MHz): Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the distinct aromatic singlets.
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¹³C NMR Acquisition (150 MHz): Acquire 1024 scans. The C-6 carbon will be heavily shifted downfield due to the direct attachment of the electronegative sulfonate group.
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System Validation: Execute a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. The protocol validates itself if exactly two cross-peaks are observed, confirming that H-2 and H-8 are attached to distinct carbons (C-2 and C-8), thereby proving that oxidation occurred exclusively at the C-6 sulfur atom and not via ring-opening or substitution at the C-2/C-8 positions.
Table 2: NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Causality / Structural Note |
| ¹H | H-2 | ~8.85 | Singlet (s) | Deshielded by purine ring and SO₃H induction |
| ¹H | H-8 | ~8.70 | Singlet (s) | Deshielded; broadens if tautomerism is fast |
| ¹H | N-H | ~13.5 | Broad singlet | Exchangeable; visible only in aprotic solvents |
| ¹³C | C-6 | ~160.5 | Quaternary | Directly attached to strongly electronegative SO₃H |
| ¹³C | C-2 | ~152.1 | C-H | Verified via HSQC correlation with H-2 |
| ¹³C | C-8 | ~146.3 | C-H | Verified via HSQC correlation with H-8 |
Infrared (IR) Spectroscopy
The Causality of Vibrational Modes
While MS provides the formula and NMR provides the connectivity, IR spectroscopy is the definitive tool for determining the oxidation state of the functional group. The parent molecule (6-MP) exhibits a weak S-H stretching band near 2500 cm⁻¹. Upon complete oxidation to 7H-purine-6-sulfonic acid, this band vanishes entirely, replaced by the highly diagnostic, intense asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group.
Self-Validating Protocol: ATR-FTIR Workflow
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Sample Preparation: Isolate the compound as a dry crystalline powder. Avoid KBr pellets, as KBr is hygroscopic and absorbed water will mask the critical O-H/N-H stretching region (3100–3500 cm⁻¹).
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Acquisition: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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System Validation: The protocol relies on negative validation. The absolute absence of the S-H stretching frequency at ~2500 cm⁻¹ validates that the oxidation is complete. If this band is present, the sample contains residual 6-mercaptopurine or incomplete oxidation products (e.g., sulfenic acids), and the batch must be re-purified.
Table 3: ATR-FTIR Diagnostic Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| ~3400 - 3100 | ν(O-H) and ν(N-H) | Broad overlapping band; indicates acidic OH and purine NH |
| ~1580, 1540 | ν(C=N), ν(C=C) | Purine ring skeletal vibrations |
| ~1210 | ν_as(S=O) | Asymmetric stretch of the sulfonate group |
| ~1045 | ν_s(S=O) | Symmetric stretch of the sulfonate group |
| ~650 | ν(C-S) | Carbon-sulfur bond stretching |
Orthogonal Validation Summary
To ensure absolute scientific integrity in structural elucidation, no single spectroscopic method should be relied upon in isolation. The workflow below illustrates how these three techniques interlock to form an impenetrable, self-validating matrix of structural proof.
Orthogonal spectroscopic workflow for validating 7H-purine-6-sulfonic acid.
References
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[1] Ozonation-Induced Changes of Azathioprine and Flutamide - Lund University Publications. Source: lu.se. URL:
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[2] Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics - MDPI. Source: mdpi.com. URL:
